molecular formula C15H27NO4 B2500532 (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid CAS No. 2243512-01-6

(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B2500532
CAS No.: 2243512-01-6
M. Wt: 285.384
InChI Key: POVQYQNPYGOQKD-MNOVXSKESA-N
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Description

(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.384. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(3R,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)11-7-10(12(17)18)8-16(9-11)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQYQNPYGOQKD-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic compound with a molecular formula of C15H27NO4C_{15}H_{27}NO_4 and a molecular weight of 285.38 g/mol. Its unique structure and properties make it valuable in various scientific research applications, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for drug design.

Case Study:
A study explored the synthesis of piperidine derivatives, including this compound, focusing on their biological activity against various pathogens. The findings indicated that modifications to the piperidine ring could enhance antimicrobial properties .

Neuropharmacology

Research has indicated that compounds similar to this compound may exhibit effects on neurotransmitter systems. This makes them relevant for studying neurological disorders.

Case Study:
In a pharmacological study, piperidine derivatives were evaluated for their ability to modulate neurotransmitter release in vitro. Results showed that certain structural modifications led to increased efficacy in inhibiting neurotransmitter uptake, suggesting potential use in treating conditions like depression or anxiety .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of diverse chemical entities.

Synthesis Example:
A recent synthesis protocol involved using this compound as a precursor to create novel pyrazole derivatives. These derivatives were characterized using NMR and mass spectrometry, demonstrating the compound's versatility in synthetic chemistry .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the piperidine nitrogen, removable under acidic conditions to regenerate the free amine.

Reaction Conditions Products Yield Key Observations
Trifluoroacetic acid (TFA) in DCM (0°C to RT, 2–4 hrs) Free piperidine-3-carboxylic acid derivative85–92%Selective cleavage without affecting carboxylic acid or tert-butyl groups
4M HCl in dioxane (RT, 1 hr)Hydrochloride salt of deprotected amine78–85%Requires neutralization for further use

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamate intermediate that decomposes to release CO₂ and the free amine .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions, enabling conjugation or modulation of physicochemical properties.

Esterification

Reagents/Conditions Products Yield Applications
Methanol + H₂SO₄ (reflux, 6 hrs)Methyl ester derivative70–75%Enhanced lipophilicity for membrane permeability studies
DCC/DMAP + ROH (RT, 12 hrs) Alkyl esters (e.g., ethyl, benzyl)65–80%Intermediate for peptide coupling

Amide Formation

Reagents/Conditions Products Yield Notes
EDC/HOBt + primary amines (0°C to RT, 24 hrs) Piperidine-3-carboxamides60–75%Used in renin inhibitor synthesis
Thionyl chloride + NH₃ (gas)Primary amide55–60%Limited by Boc stability under harsh conditions

Piperidine Ring Modifications

The stereochemistry at C3 and C5 influences regioselectivity in ring-functionalization reactions.

N-Alkylation

Reagents/Conditions Products Yield Stereochemical Outcome
K₂CO₃ + alkyl halides (DMF, 60°C, 8 hrs) N-Alkylated piperidine derivatives50–65%Retention of (3R,5R) configuration
Reductive amination (NaBH₃CN, MeOH) N-Substituted derivatives40–55%Requires prior Boc deprotection

Oxidation/Reduction

Reagents/Conditions Products Yield Functional Group Impact
Pd/C + H₂ (1 atm, RT, 12 hrs)Saturated piperidine (if unsaturated)N/ANot directly applicable to saturated systems
KMnO₄ (acidic conditions)Ketone formation (if CH₂ present)N/ALimited utility due to Boc sensitivity

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes controlled degradation under specific conditions.

Reagents/Conditions Products Yield Applications
NaOH (aq.) + heat (100°C, 24 hrs)Decarboxylated piperidine derivative30–40%Pathway for structural simplification
Enzymatic hydrolysis (lipases) Chiral alcohol (if ester present)20–35%Low efficiency due to steric hindrance

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights the influence of substituents on reaction outcomes:

Compound Key Reaction Rate/Yield Differentiating Factor
rel-(3R,5R)-5-Methoxycarbonyl analogueEster hydrolysis20% fasterElectron-withdrawing methoxy group
4-Phenylpiperidine-3-carboxylic acid derivativeN-Alkylation15% higherReduced steric bulk at C4
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acidAmide coupling10% lowerRing size (5-membered vs. 6-membered)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Enantioselective Cyclization : Use Fe(II)/α-ketoglutarate-dependent dioxygenases for hydroxylation to ensure stereochemical control .
  • Boc Protection : Introduce the Boc group via esterification with tert-butyl alcohol under acid catalysis (e.g., HCl or H₂SO₄) .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity .

Q. How should researchers confirm the stereochemistry of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm trans/cis relationships .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon) at -20°C in airtight containers. Avoid exposure to moisture, as hydrolysis of the Boc group can occur. Stability studies indicate no decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Conduct acute toxicity assays (e.g., OECD 423) in parallel with positive/negative controls .
  • Analytical Profiling : Use LC-MS to verify compound purity (>99%) and rule out impurities as confounding factors .
  • Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl-protected piperidines) to identify trends .

Q. What reaction mechanisms govern the introduction of the tert-butoxycarbonyl group?

  • Methodological Answer : The Boc group is introduced via nucleophilic acyl substitution:

  • Step 1 : Activation of tert-butyl chloroformate with a base (e.g., DMAP) to form a reactive mixed carbonate intermediate .
  • Step 2 : Attack by the piperidine’s amine group, followed by elimination of HCl. Reaction efficiency is pH-dependent, with optimal yields at pH 8–9 .

Q. How does stereochemistry influence the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities of (3R,5R) vs. (3S,5S) enantiomers to target enzymes (e.g., proteases) .
  • Kinetic Studies : Compare KiK_i values for enantiomers using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Structural Modifications : Synthesize diastereomers and assess activity changes to identify critical stereoelectronic interactions .

Q. What strategies mitigate environmental risks given limited ecological toxicity data?

  • Methodological Answer :

  • QSAR Modeling : Predict bioaccumulation potential using software like EPI Suite .
  • Microcosm Studies : Evaluate biodegradability in soil/water systems spiked with 10–100 ppm of the compound .
  • Alternative Functional Groups : Replace tert-butyl with biodegradable groups (e.g., acetyl) in derivative syntheses .

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